3,5-Diiodo-2-methoxybenzoyl chloride
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Overview
Description
3,5-Diiodo-2-methoxybenzoyl chloride is a chemical compound with the molecular formula C₈H₅ClI₂O₂ and a molecular weight of 422.39 g/mol . It is an aromatic acyl chloride derivative, characterized by the presence of two iodine atoms and a methoxy group on the benzene ring, along with a benzoyl chloride functional group. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Diiodo-2-methoxybenzoyl chloride typically involves the iodination of 2-methoxybenzoyl chloride. The process includes the following steps:
Iodination: 2-Methoxybenzoyl chloride is treated with iodine and an oxidizing agent such as nitric acid or hydrogen peroxide to introduce iodine atoms at the 3 and 5 positions of the benzene ring.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves:
Bulk Iodination: Large-scale iodination using industrial reactors.
Continuous Purification: Use of continuous purification systems to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3,5-Diiodo-2-methoxybenzoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the benzoyl chloride group can be substituted by nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the iodine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as amines (e.g., aniline) or alcohols (e.g., methanol) are used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Formation of amides, esters, or thioesters depending on the nucleophile used.
Oxidation Products: Formation of iodinated benzoic acids or other oxidized derivatives.
Reduction Products: Formation of deiodinated or partially reduced compounds.
Scientific Research Applications
3,5-Diiodo-2-methoxybenzoyl chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce iodine atoms into aromatic compounds.
Biology: Employed in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of iodinated compounds for imaging and diagnostic purposes.
Mechanism of Action
The mechanism of action of 3,5-Diiodo-2-methoxybenzoyl chloride involves its reactivity as an acyl chloride. The compound can react with nucleophiles to form acylated products. The presence of iodine atoms can influence the reactivity and selectivity of the compound in various chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile or reagent used .
Comparison with Similar Compounds
Similar Compounds
3,4-Diiodo-2-methoxybenzoyl chloride: Similar structure but with iodine atoms at the 3 and 4 positions.
3,5-Dibromo-2-methoxybenzoyl chloride: Similar structure but with bromine atoms instead of iodine.
2-Methoxybenzoyl chloride: Lacks the iodine atoms, making it less reactive in certain reactions.
Uniqueness
3,5-Diiodo-2-methoxybenzoyl chloride is unique due to the presence of two iodine atoms, which can significantly enhance its reactivity and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and scientific research .
Properties
CAS No. |
101495-51-6 |
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Molecular Formula |
C8H5ClI2O2 |
Molecular Weight |
422.38 g/mol |
IUPAC Name |
3,5-diiodo-2-methoxybenzoyl chloride |
InChI |
InChI=1S/C8H5ClI2O2/c1-13-7-5(8(9)12)2-4(10)3-6(7)11/h2-3H,1H3 |
InChI Key |
MEEPQFLKLBAWHU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1I)I)C(=O)Cl |
Origin of Product |
United States |
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